1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide
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Overview
Description
1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide, also known as TFMPP, is a synthetic compound that belongs to the family of piperidine derivatives. TFMPP has been found to interact with the serotonin receptors in the brain and has been studied for its potential use in scientific research.
Mechanism of Action
1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide acts as a partial agonist at the serotonin receptors, meaning it binds to the receptors and activates them to a lesser extent than a full agonist. This results in a moderate increase in serotonin activity in the brain.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including increased serotonin release and decreased serotonin reuptake. It has also been found to increase dopamine release in certain areas of the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide in lab experiments is its specificity for the serotonin receptors, which allows for more targeted investigations into the role of serotonin in various physiological processes. However, one limitation is that this compound has been found to have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
For research on 1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide could include investigating its potential therapeutic use for conditions such as depression and anxiety. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide involves the reaction of 1-(2-methylphenyl)piperidin-4-one with 4-(trifluoromethyl)aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques.
Scientific Research Applications
1-(2-methylbenzoyl)-N-(4-(trifluoromethyl)phenyl)piperidine-4-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to interact with the serotonin receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. This compound has been used in studies to investigate the role of serotonin in these processes.
properties
IUPAC Name |
1-(2-methylbenzoyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c1-14-4-2-3-5-18(14)20(28)26-12-10-15(11-13-26)19(27)25-17-8-6-16(7-9-17)21(22,23)24/h2-9,15H,10-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVIJCNYRHZEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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